Fmoc-D-norArg(Me,pbf)-OH

Description

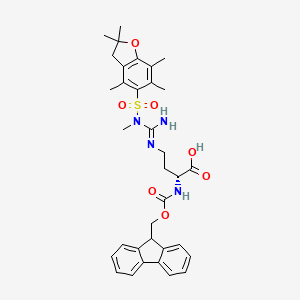

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H40N4O7S |

|---|---|

Molecular Weight |

648.8 g/mol |

IUPAC Name |

(2R)-4-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38(6)32(35)36-16-15-28(31(39)40)37-33(41)44-18-27-24-13-9-7-11-22(24)23-12-8-10-14-25(23)27/h7-14,27-28H,15-18H2,1-6H3,(H2,35,36)(H,37,41)(H,39,40)/t28-/m1/s1 |

InChI Key |

MZIOWVCUXXEMLE-MUUNZHRXSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc D Norarg Me,pbf Oh and Analogous Derivatives

Stereoselective Synthesis of D-Norarginine Scaffolds

The creation of the D-norarginine scaffold is a foundational step that dictates the final stereochemistry of the molecule. As a non-proteinogenic amino acid, its synthesis relies on asymmetric methods to ensure the desired D-configuration. nih.govthieme-connect.comiese.edu General approaches to asymmetric amino acid synthesis often involve the stereoselective hydrogenation of dehydroamino acid precursors catalyzed by chiral rhodium(I) complexes. nih.gov Another powerful strategy is the enantioselective enzyme-catalyzed ester cleavage of a prochiral substrate, which can yield enantiomerically pure building blocks. acs.orgacs.org For the synthesis of arginine analogs, a common route involves the guanidinylation of the side chain of a suitable precursor, such as ornithine. nih.gov In the case of D-norarginine, this would entail starting with a D-configured ornithine derivative with a shortened side chain. The stereocenter is thus established early in the synthesis, and subsequent steps are designed to preserve its integrity.

Strategies for Guanidine N-Methylation and Sulfonylation on the D-Norarginine Core

A key feature of the target molecule is the N-methylated guanidino group. The introduction of this methyl group can be approached in several ways. One strategy involves the direct methylation of a protected arginine analog. acs.orgnih.gov However, this can sometimes lead to a mixture of methylated products. A more controlled approach involves the construction of the methylated guanidino moiety from a primary amine. For instance, a protected D-ornithine derivative can be reacted with a pre-methylated guanidinylating agent. nih.govresearchgate.netresearchgate.net

The sulfonylation of the guanidino group with the Pbf protecting group is a critical step to modulate its basicity and improve solubility in organic solvents for subsequent reactions. omizzur.com This is typically achieved by reacting the guanidino group with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) under basic conditions. chemicalbook.com The timing of this step relative to N-methylation is crucial to avoid unwanted side reactions.

Protecting Group Introduction and Stability Considerations

The use of orthogonal protecting groups is central to the successful synthesis of complex molecules like Fmoc-D-norArg(Me,pbf)-OH. These groups must be stable under various reaction conditions and selectively removable without affecting other parts of the molecule. omizzur.com

The Fmoc group is a widely used protecting group for the α-amino function in peptide synthesis due to its base-lability. nih.govresearchgate.netscispace.comacs.org It is typically introduced by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. chemicalbook.com The Fmoc group is stable to the acidic conditions often used to remove other protecting groups, making it an excellent choice for an orthogonal protection strategy. nih.gov

The Pbf group is a standard choice for protecting the guanidino side chain of arginine and its analogs in Fmoc-based solid-phase peptide synthesis (SPPS). omizzur.comresearchgate.net It is sufficiently stable to the basic conditions used for Fmoc removal but can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA). researchgate.netgoogle.com The electron-rich nature of the pentamethyldihydrobenzofuran ring system enhances the acid lability of the sulfonyl group compared to older protecting groups like tosyl (Tos) or pentamethylchroman-6-sulfonyl (Pmc). ub.edu

Optimization of Reaction Conditions for Derivatization Efficiency

Optimizing reaction conditions is paramount to maximize yields and minimize side reactions. For the coupling of protected amino acids in peptide synthesis, the choice of solvent and coupling reagents is critical. While N,N-dimethylformamide (DMF) is a common solvent, alternatives like N-butylpyrrolidinone (NBP) have been explored to address issues such as δ-lactam formation in arginine derivatives. rsc.org The use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® can significantly improve coupling efficiency. rsc.org Temperature also plays a crucial role; for instance, performing couplings at elevated temperatures can help overcome steric hindrance, but it can also increase the risk of side reactions. rsc.org

Challenges in Monomer Synthesis and Methodological Advancements

The synthesis of complex monomers like this compound is not without its challenges. One significant issue with arginine derivatives is the potential for δ-lactam formation, which leads to the irreversible inactivation of the amino acid. rsc.orgresearchgate.net This is particularly problematic during the activation of the carboxylic acid for peptide coupling. researchgate.net The steric bulk of the Pbf group and the N-methyl group can also hinder reaction rates, necessitating more forceful coupling conditions or longer reaction times, which in turn can lead to other side reactions like racemization. nih.govnih.gov

Recent advancements have focused on developing more acid-labile protecting groups for the guanidino function, such as the 1,2-dimethylindole-3-sulfonyl (MIS) group, to allow for milder deprotection conditions. ub.edu Furthermore, novel on-resin methylation strategies are being developed to streamline the synthesis of N-methylated amino acids. google.comgoogle.com These methodological improvements are crucial for making complex monomers like this compound more accessible for their use in the synthesis of advanced peptide-based therapeutics and research tools.

Mitigating Undesired Byproduct Formation (e.g., δ-Lactam Formation)

A significant challenge in the incorporation of arginine and its analogs into a peptide chain is the intramolecular cyclization of the activated amino acid, which leads to the formation of a δ-lactam. This side reaction renders the amino acid derivative inactive for coupling, resulting in lower yields and the generation of deletion sequences, where the arginine residue is missing from the final peptide. csic.esrsc.org The guanidino group of arginine, even when protected, can facilitate this intramolecular nucleophilic attack on the activated carboxylate, forming a stable six-membered ring. researchgate.net

The protection of the guanidino group is a primary strategy to prevent this side reaction. researchgate.net The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a common choice for this purpose in Fmoc-based SPPS. sigmaaldrich.comsigmaaldrich.com However, even with Pbf protection, the risk of δ-lactam formation is not entirely eliminated, especially under certain reaction conditions. csic.es

Research into the synthesis of Fmoc-Arg(Pbf)-OH has identified several strategies to minimize this unwanted byproduct. One effective approach is the use of in situ activation. Instead of pre-activating the amino acid with a coupling reagent before addition to the resin-bound peptide, the protected amino acid and an activating agent like OxymaPure are added to the resin, and the activation is initiated by the subsequent addition of a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC). csic.esrsc.org This method reduces the time the activated amino acid spends in solution, thereby decreasing the opportunity for intramolecular cyclization.

Another strategy involves careful control of the reaction temperature. While higher temperatures can accelerate coupling, they can also increase the rate of δ-lactam formation. csic.es Therefore, optimizing the temperature profile for both activation and coupling is crucial. For instance, a strategy for coupling Fmoc-Arg(Pbf)-OH involves adding the amino acid and activating agent to the resin, allowing the temperature to equilibrate (e.g., at 45°C), and then adding the DIC in portions. csic.esrsc.org This approach helps to balance the competing reactions of coupling and lactam formation.

| Strategy | Description | Key Findings/Advantages | Reference |

|---|---|---|---|

| In Situ Activation | Activation of the amino acid occurs in the presence of the resin-bound peptide, minimizing the time the activated species is in solution. | Significantly reduces the formation of δ-lactam, leading to higher yields and purity. | csic.esrsc.org |

| Temperature Control | Optimizing the reaction temperature to favor coupling over side reactions. | Can improve the efficiency of coupling while managing the rate of byproduct formation. | csic.es |

| Alternative Protecting Groups | Utilizing different protecting groups for the guanidino function, such as NO2. | Can offer enhanced stability against lactam formation, though cleavage conditions may differ. | researchgate.net |

Investigation of Alternative Solvent Systems for Enhanced Yields and Purity

One such alternative that has been explored for the synthesis of arginine-containing peptides is N-butylpyrrolidinone (NBP). csic.esrsc.org NBP has been shown to be a viable replacement for DMF, but its higher viscosity can impede the penetration of the coupling cocktail into the resin, potentially exacerbating issues like δ-lactam formation. csic.esrsc.org Strategies to overcome this include elevating the temperature to reduce viscosity and facilitate diffusion. csic.esrsc.org

Binary solvent mixtures have also been investigated as a means to fine-tune the properties of the reaction medium. For example, mixtures of a green solvent with another solvent can enhance the solubility of amino acids and coupling reagents while maintaining good resin-swelling characteristics. iris-biotech.de The choice of solvent can be sequence-dependent, and what works well for one peptide may not be optimal for another. iris-biotech.de

The solubility of the protected amino acid derivative itself is a key consideration. Fmoc-Arg(Pbf)-OH and its analogs must be sufficiently soluble in the chosen solvent system at the required concentration for efficient coupling. csic.es The stability of the protected amino acid in the solvent over time is also a factor, as degradation can lead to impurities in the final product. researchgate.net

| Solvent System | Key Characteristics | Impact on Synthesis | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Traditional solvent with excellent solvating properties. | Effective for most applications but has toxicity concerns. | csic.es |

| N-Butylpyrrolidinone (NBP) | A greener alternative to DMF. | Higher viscosity can affect reaction kinetics; often used at elevated temperatures. | csic.esrsc.org |

| Binary Mixtures (e.g., DMSO/EtOAc) | Combinations of solvents to optimize properties. | Can improve solubility and resin swelling, offering a balance of performance and environmental impact. | iris-biotech.de |

| 2-Methyltetrahydrofuran (2-MeTHF) | A green solvent that has been explored for SPPS. | Can be effective, but may require optimization for specific sequences. | researchgate.net |

Process Intensification Strategies (e.g., Temperature Control, In Situ Activation)

Process intensification in peptide synthesis aims to improve efficiency, reduce waste, and enhance product quality through the application of advanced manufacturing techniques. As mentioned previously, both temperature control and in situ activation are key strategies that fall under this umbrella.

Elevated temperatures are known to accelerate the rates of both coupling and deprotection steps in SPPS, which can significantly shorten cycle times. google.com However, higher temperatures can also promote side reactions, such as racemization and the aforementioned δ-lactam formation. csic.esgoogle.com Therefore, precise temperature control is essential. Modern peptide synthesizers often incorporate heating elements that allow for rapid and uniform temperature changes, enabling the optimization of each step in the synthesis cycle. google.com For challenging couplings, such as those involving sterically hindered amino acids or aggregated sequences, a temporary increase in temperature can be highly beneficial.

In situ activation, as discussed in the context of mitigating byproduct formation, is another powerful process intensification strategy. csic.esrsc.org By generating the reactive species in the presence of the nucleophile (the resin-bound peptide), the lifetime of the highly reactive intermediate is minimized, which in turn reduces the potential for side reactions. This approach not only improves the purity of the final product but can also allow for the use of lower equivalents of the amino acid and coupling reagents, leading to cost savings and reduced waste.

The combination of these strategies can be particularly effective. For example, performing an in situ activation at a carefully controlled elevated temperature can leverage the benefits of accelerated reaction rates while managing the risks of side reactions. csic.esrsc.org Such optimized protocols are crucial for the efficient and high-quality synthesis of complex peptides containing challenging residues like this compound.

| Strategy | Principle | Advantages in Peptide Synthesis | Reference |

|---|---|---|---|

| Temperature Control | Precise regulation of reaction temperature for different steps of SPPS. | Accelerates reaction rates, improves coupling efficiency for difficult sequences, and can help overcome aggregation. | csic.esgoogle.com |

| In Situ Activation | Activation of the amino acid in the presence of the resin-bound peptide. | Minimizes side reactions (e.g., δ-lactam formation), improves purity, and can reduce reagent excess. | csic.esrsc.org |

| Combined Strategies | Utilizing both temperature control and in situ activation in an optimized protocol. | Maximizes the benefits of each strategy, leading to faster, cleaner, and more efficient peptide synthesis. | csic.esrsc.org |

Advanced Solid Phase Peptide Synthesis Spps Methodologies Utilizing Fmoc D Norarg Me,pbf Oh

Strategic Integration of N-Methylated D-Norarginine into Growing Peptide Chains

The primary challenge in integrating N-methylated amino acids, such as N-methylated D-norarginine, is the steric hindrance imposed by the methyl group on the secondary amine. researchgate.net This bulkiness slows down the kinetics of the acylation reaction, often leading to incomplete couplings. cem.com Standard coupling protocols that are efficient for proteinogenic amino acids may prove inadequate, resulting in low purity of the target peptide. researchgate.net

To overcome these hurdles, several strategic approaches are employed:

Extended Coupling Times: Allowing the reaction to proceed for longer durations can help drive the sluggish coupling to completion.

Double or Triple Couplings: Repeating the coupling step with a fresh portion of the activated amino acid and reagents is a common strategy to maximize the acylation of all available free amines on the resin. researchgate.net

Use of High-Potency Reagents: Employing more powerful activating agents is crucial for overcoming the steric barrier. Reagents known for their high reactivity in hindered couplings are often required. researchgate.netpeptide.com

Elevated Temperatures: Increasing the reaction temperature can enhance the reaction kinetics, a principle leveraged in microwave-assisted peptide synthesis (MAPS). cem.comrsc.org

The synthesis of peptides rich in N-methylated amino acids is particularly challenging, with deletions being more frequent at positions adjacent to sterically demanding residues like N(Me)-Arg. researchgate.net Therefore, careful monitoring of coupling completion (e.g., via a Kaiser test) and the implementation of these optimized strategies are critical for the successful synthesis of peptides containing Fmoc-D-norArg(Me,pbf)-OH.

Coupling Reagent Selection and Optimization for Efficient Amide Bond Formation

The choice of coupling reagent is arguably the most critical factor for the successful incorporation of sterically hindered residues like this compound. bachem.com The reagent's role is to activate the carboxylic acid group of the incoming amino acid, transforming it into a highly reactive species capable of forming an amide bond with the N-terminal amine of the growing peptide chain. bachem.com For N-methylated residues, the efficiency of this activation and the subsequent acylation step is severely tested.

Diisopropylcarbodiimide (DIC) is a widely used carbodiimide-based activating agent in SPPS. peptide.com A key advantage of DIC over the traditional dicyclohexylcarbodiimide (B1669883) (DCC) is the solubility of its urea (B33335) byproduct (diisopropylurea) in common SPPS solvents like dimethylformamide (DMF), which facilitates its removal during washing steps. peptide.combachem.com

When used alone, carbodiimides can lead to side reactions and racemization. peptide.com Therefore, they are almost always used in combination with an auxiliary nucleophile or additive. The combination of DIC with such additives remains a robust and effective method, particularly when base-free conditions are needed to minimize racemization of sensitive residues. bachem.com For the incorporation of this compound, a DIC-mediated strategy would rely heavily on the performance of the chosen additive.

To enhance coupling efficiency and suppress side reactions, carbodiimides are paired with additives, and standalone uronium or phosphonium (B103445) salt reagents have been developed. merckmillipore.com

HOBt (1-Hydroxybenzotriazole): For decades, HOBt has been the standard additive used with carbodiimides. peptide.com It reacts with the activated amino acid to form an OBt active ester, which is highly reactive and helps minimize racemization. merckmillipore.comacs.org However, due to its classification as a potential explosive, safer alternatives have been sought. merckmillipore.com

OxymaPure (Ethyl cyano(hydroxyimino)acetate): OxymaPure has emerged as a superior, non-explosive replacement for HOBt. merckmillipore.comacs.org It has a pKa similar to HOBt but often provides better coupling efficiency and lower racemization, especially in challenging syntheses. merckmillipore.com Studies comparing OxymaPure with HOBt in the synthesis of peptides containing methylated residues have shown that OxymaPure/DIC activation consistently yields better results. merckmillipore.com

Uronium/Phosphonium Salts: These reagents, such as HBTU, TBTU, and PyBOP, combine the activating functions of HOBt and a carbodiimide-like moiety into a single molecule. bachem.commerckmillipore.com They are known for high coupling rates and are well-suited for most standard couplings. bachem.com However, for particularly difficult couplings like those involving N-methylated amino acids, even more potent reagents are often necessary. researchgate.netpeptide.com PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective but are increasingly being replaced by safer Oxyma-based or more potent HOAt-based reagents. bachem.comoxymapure.com For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), an aminium salt derived from HOAt, is noted for its high efficiency in hindered couplings. bachem.comnih.gov

| Reagent/Additive | Type | Key Characteristics | Application Notes for Hindered Couplings | Citations |

| DIC | Carbodiimide (B86325) | Forms soluble urea byproduct. | Used with additives to improve efficiency and reduce racemization. | peptide.combachem.com |

| HOBt | Additive | Traditional standard; effective at reducing racemization. | Potential safety concerns (explosive properties). | peptide.commerckmillipore.com |

| OxymaPure | Additive | Non-explosive HOBt alternative; high reactivity. | Often outperforms HOBt, especially with DIC for methylated residues. | merckmillipore.comacs.orgoxymapure.com |

| HBTU / TBTU | Uronium Salt | Common, effective for standard couplings. | May be insufficient for highly hindered N-methylated residues. | bachem.commerckmillipore.com |

| PyBOP | Phosphonium Salt | Effective for difficult couplings. | Can be replaced by PyAOP for improved performance with N-methyl amino acids. | researchgate.netpeptide.commerckmillipore.com |

| HATU / PyAOP | Aminium / Phosphonium Salt | Highly potent reagents based on HOAt. | Considered among the most effective for coupling N-methyl amino acids. | researchgate.netpeptide.combachem.com |

Reaction Condition Optimization for Challenging Amino Acid Incorporations

Beyond the choice of reagents, the physical and environmental conditions of the reaction play a crucial role in the success of incorporating this compound. Solvent choice and temperature modulation are key levers for optimizing these difficult couplings.

The solid-phase synthesis occurs within a swollen polymer matrix, making the choice of solvent critical. The solvent must effectively solvate the growing peptide chain and allow reagents to penetrate the resin beads. merckmillipore.com

DMF (N,N-Dimethylformamide): This is the most common solvent in SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents. merckmillipore.com However, it can slow the rate of carbodiimide activation. merckmillipore.com

NMP (N-Methyl-2-pyrrolidone): NMP is another effective polar aprotic solvent used in SPPS.

NBP (N-Butylpyrrolidinone): NBP has been explored as a greener alternative to DMF. rsc.orgresearchgate.net However, its higher viscosity can impair the diffusion of reagents into the resin, which can be particularly problematic for difficult couplings like the incorporation of Fmoc-Arg(Pbf)-OH. rsc.orgresearchgate.net This issue can be mitigated by increasing the reaction temperature. rsc.org

The ideal solvent should provide excellent swelling for the chosen resin (typically polystyrene), ensure all reactants remain in solution, and facilitate the reaction kinetics. merckmillipore.com

Temperature is a powerful tool for controlling reaction kinetics. For sterically hindered couplings that are slow at room temperature, increasing the temperature can provide the necessary energy to overcome the activation barrier, leading to faster and more complete reactions. rsc.org

A study on the incorporation of the similarly challenging Fmoc-Arg(Pbf)-OH residue using NBP as a solvent found that elevating the temperature to 45 °C was a cornerstone of their successful strategy. rsc.orgresearchgate.net This temperature increase served a dual purpose: it reduced the viscosity of the NBP solvent, facilitating better penetration of the coupling cocktail into the resin, and it directly accelerated the rate of the coupling reaction itself. rsc.org

Microwave-assisted SPPS takes this principle further, using temperatures as high as 90 °C to drive difficult couplings to completion in a matter of minutes. cem.comoxymapure.comnih.gov This technique has proven highly effective for minimizing deletion products during the incorporation of hindered, non-standard amino acids. cem.com

| Parameter | Condition | Rationale | Impact on this compound Incorporation | Citations |

| Solvent | DMF, NMP | Good resin swelling and reagent solubility. | Standard choice, provides a reliable reaction environment. | merckmillipore.com |

| NBP | "Greener" alternative, higher viscosity. | May require elevated temperature to ensure efficient reagent diffusion. | rsc.orgresearchgate.net | |

| Temperature | Room Temperature | Standard condition for routine couplings. | May lead to slow and incomplete reactions for this hindered residue. | merckmillipore.com |

| Elevated (e.g., 45-60 °C) | Increases reaction kinetics, reduces solvent viscosity. | Significantly improves coupling efficiency and yield. | rsc.orgresearchgate.net | |

| Microwave (e.g., 75-90 °C) | Rapid, localized heating. | Drives difficult couplings to completion quickly, minimizing side reactions. | cem.comnih.gov |

Stoichiometric Considerations for Reagent Equivalents

In Solid-Phase Peptide Synthesis (SPPS), the stoichiometry of reactants is a critical parameter that directly influences coupling efficiency, and consequently, the purity and yield of the final peptide. The principle involves using an excess of the soluble reagents—the protected amino acid and the activation agents—to drive the reaction on the solid-support to completion. For the incorporation of this compound, a strategic excess is employed to overcome the kinetic challenges associated with solid-phase reactions, such as steric hindrance and potential aggregation of the growing peptide chain.

Typically, the incoming Fmoc-amino acid is used in a 3- to 5-fold molar excess relative to the functional loading capacity of the resin. nih.govuci.edu This ensures that a high concentration of the activated amino acid is available to react with all the free amine groups on the resin-bound peptide. The coupling reagents, which activate the carboxylic acid of the amino acid to facilitate amide bond formation, are used in a corresponding or slightly lower excess. For instance, when using a carbodiimide like Diisopropylcarbodiimide (DIC) in conjunction with an additive such as Oxyma Pure, all three components (this compound, DIC, and Oxyma) might be used in a 5-fold excess over the resin loading. Using an appropriate excess of reagents helps to achieve near-quantitative coupling at each step, which is essential for the synthesis of long or complex peptides.

| Reagent | Typical Molar Equivalents (relative to resin loading) | Purpose |

|---|---|---|

| This compound | 3 - 5 | Amino acid to be incorporated into the peptide chain. |

| Coupling Agent (e.g., DIC, HBTU) | 3 - 5 | Activates the carboxyl group of the amino acid. |

| Additive/Base (e.g., Oxyma, HOBt) | 3 - 5 | Suppresses racemization and improves coupling efficiency. |

Fmoc Deprotection and Orthogonal Side-Chain Deprotection Strategies

Orthogonality in protecting groups is a cornerstone of SPPS, allowing for the selective removal of one type of protecting group while others remain intact. The Fmoc/tBu strategy is a prime example of this principle.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary protecting group for the α-amine of the amino acid. luxembourg-bio.com Its removal is a crucial step that must be performed at the beginning of each coupling cycle. The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.netiris-biotech.de

The mechanism proceeds in two steps:

A mild base, piperidine, abstracts the acidic proton on the 9-position of the fluorene (B118485) ring system. nih.gov

This is followed by a β-elimination reaction, which releases the free amine of the resin-bound peptide, carbon dioxide, and a dibenzofulvene (DBF) intermediate. luxembourg-bio.comnih.gov The DBF is then trapped by the secondary amine to form a stable adduct, which drives the deprotection reaction to completion. nih.gov Alternatives like 4-methylpiperidine (B120128) can also be used and are reported to be as efficient as piperidine. luxembourg-bio.comiris-biotech.de

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a permanent protecting group used for the guanidino function of the arginine side chain. researchgate.net It remains stable during the repetitive base-mediated Fmoc deprotection steps but is designed to be removed during the final cleavage of the peptide from the resin. This cleavage is typically achieved with strong acid treatment, most commonly with trifluoroacetic acid (TFA). researchgate.netpeptide.com

The Pbf group is highly acid-labile and is cleaved more rapidly than older sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). peptide.commerckmillipore.com The final cleavage step involves treating the peptidyl-resin with a "cleavage cocktail," which is predominantly TFA (e.g., 95%). peptide.commerckmillipore.com During this process, reactive cationic species are generated, which can cause side reactions. merckmillipore.com Therefore, scavengers such as water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DDT) are added to the TFA to quench these reactive species and protect sensitive residues. merckmillipore.com The Pbf group has been shown to reduce the levels of tryptophan sulfonation compared to Pmc, making it a preferred choice for synthesizing arginine-containing peptides. merckmillipore.com

Minimization of Epimerization and Racemization During Coupling Cycles

Epimerization, the change in configuration at a single stereocenter, and racemization, the formation of an equal mixture of enantiomers, are significant side reactions in peptide synthesis. dntb.gov.ua Racemization at the α-carbon of the amino acid can occur during the activation step of the coupling reaction. nih.gov This is particularly a concern for amino acids like histidine and cysteine, but can affect any amino acid. peptide.com

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can easily lose its stereochemical integrity. Several strategies are employed to minimize this risk:

Choice of Coupling Reagents : The selection of coupling reagents and additives is critical. The use of carbodiimides like DIC in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is known to suppress racemization effectively. nih.govpeptide.comresearchgate.net Oxyma, in particular, has demonstrated a remarkable capacity to inhibit racemization while maintaining high coupling efficiency. researchgate.net

Pre-activation Time : Minimizing the time between the activation of the amino acid and its addition to the resin can reduce the window for racemization to occur.

Temperature : Performing coupling reactions at controlled, lower temperatures can also help to limit the extent of racemization.

Resin Selection and Loading Parameters for Optimized Peptide Synthesis

The solid support, or resin, is a fundamental component of SPPS, and its properties significantly impact the synthesis outcome. Key considerations include the type of polymer, the linker, and the loading capacity.

Resin Types :

Wang Resin : This is a common choice for the synthesis of peptides with a C-terminal carboxylic acid. Peptides are cleaved from Wang resin using strong acid conditions (e.g., high percentage TFA), which simultaneously removes side-chain protecting groups like Pbf. sigmaaldrich.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions. uci.edupepsynthllp.com This feature is advantageous for preparing protected peptide fragments where the side-chain protecting groups need to remain intact after cleavage from the resin. peptide.com The steric bulk of the 2-chlorotrityl group can also help to inhibit side reactions like diketopiperazine formation at the dipeptide stage. peptide.com

Loading Parameters : Resin loading is defined as the amount of the first amino acid attached per gram of resin, typically expressed in mmol/g. The choice between high-loading and low-loading resin is a critical decision.

Low-Loading Resins (e.g., 0.3-0.6 mmol/g) : These are generally recommended for the synthesis of long or difficult peptide sequences. peptide.combiotage.com The lower density of peptide chains on the resin helps to prevent interchain aggregation and entanglement, which can hinder reagent accessibility and lead to incomplete reactions. biotage.com

High-Loading Resins (e.g., >0.7 mmol/g) : While attractive for potentially increasing the quantity of peptide produced per synthesis, high-loading resins can lead to lower crude purity due to increased aggregation issues, especially for longer peptides. biotage.com

| Resin Type | Typical Loading (mmol/g) | Cleavage Condition | Primary Use |

|---|---|---|---|

| Wang Resin | 0.3 - 1.0 | Strong Acid (e.g., >90% TFA) | Synthesis of C-terminal peptide acids. sigmaaldrich.com |

| 2-Chlorotrityl Chloride Resin | 0.3 - 1.6 | Mild Acid (e.g., 1% TFA) | Synthesis of protected peptide fragments. uci.edupepsynthllp.com |

Future Research Directions and Emerging Trends

Advancements in Chemoenzymatic and Biosynthetic Routes for Modified Amino Acids

The traditional chemical synthesis of complex non-canonical amino acids (ncAAs) is often multi-stepped and inefficient. The future points towards a greater integration of biological systems to overcome these limitations. The biosynthesis of ncAAs is emerging as a more efficient and environmentally friendly alternative to chemical synthesis nih.govencyclopedia.pubnih.gov.

Research is actively exploring the use of engineered enzymes and metabolic pathways for producing ncAAs encyclopedia.pub. For a molecule like Fmoc-D-norArg(Me,pbf)-OH, a chemoenzymatic approach is envisioned. The core D-norarginine scaffold could potentially be synthesized using engineered enzymes. Biocatalytic methods, including the use of D-amino acid dehydrogenases or transaminases, have shown success in producing various D-amino acids with high enantioselectivity mdpi.comresearchgate.net. Similarly, chemoenzymatic systems using adenylation domains from nonribosomal peptide synthetases are being developed for the synthesis of dipeptides containing D-amino acids asm.org. Future work may focus on engineering D-stereospecific proteases, such as D-aminopeptidase, to efficiently synthesize polypeptides incorporating D-amino acids under mild, aqueous conditions nih.gov.

However, features like N-methylation and the attachment of the bulky Pbf group are unlikely to be achieved biosynthetically. Therefore, a hybrid approach, where an enzymatic process generates the chiral D-norarginine core, followed by chemical steps for methylation and protection (Pbf and Fmoc), represents a promising and more efficient future manufacturing route.

Development of Novel Orthogonal Protecting Group Strategies for Complex Peptides

The synthesis of peptides containing multiple complex residues like D-norArg(Me,pbf) necessitates a robust and highly selective set of protecting groups. Orthogonality—the ability to remove one type of protecting group without affecting others—is critical for success biosynth.comspringernature.comresearchgate.net. The current Fmoc/tBu strategy relies on the base-lability of the Fmoc group and the acid-lability of side-chain protecting groups like Pbf and Boc biosynth.com.

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is currently one of the most widely used for protecting the arginine side chain due to its high acid lability, which allows for faster and cleaner deprotection compared to older groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) peptide.commerckmillipore.comchempep.com. However, Pbf is not without its drawbacks, including its high cost and the potential for side reactions like δ-lactam formation during amino acid activation, which reduces coupling efficiency nih.gov.

Future research is focused on developing new protecting groups that offer enhanced orthogonality and milder cleavage conditions. This includes photolabile groups, enzyme-cleavable groups, and groups removable via fluoride ions or specific metal catalysts sigmaaldrich.com. Such advancements would allow for the selective deprotection of specific residues on-resin for subsequent modification, such as cyclization or branching, which is crucial for creating complex peptide architectures. The revisiting of older protecting groups like nitro (NO2) for arginine is also an area of interest, as it completely prevents δ-lactam formation and can be removed orthogonally on-resin using reducing agents like SnCl2 nih.gov.

| Protecting Group | Abbreviation | Typical Cleavage Condition | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong Acid (e.g., >90% TFA) | High acid lability; faster cleavage than Pmc peptide.commerckmillipore.com. | High cost; promotes δ-lactam formation; can lead to Trp alkylation merckmillipore.comnih.gov. |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Strong Acid (e.g., >90% TFA) | More acid labile than Mtr peptide.com. | Slower cleavage than Pbf; can cause sulfonation of Trp residues merckmillipore.com. |

| Nitro | NO2 | Reduction (e.g., SnCl2) or Hydrogenolysis | Prevents δ-lactam formation; orthogonal to acid-labile groups nih.gov. | Can lead to ornithine side-product formation during HF cleavage peptide.com. |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., HF or high % TFA) | Used as di-Boc for protection chempep.com. | Requires harsh acid conditions for removal chempep.com. |

Strategies for Sustainable and Green Peptide Synthesis Practices

The environmental impact of Solid-Phase Peptide Synthesis (SPPS) is a growing concern, primarily due to the large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) used biotage.comresearchoutreach.orgrgdiscovery.com. Future trends are heavily focused on adopting the principles of green chemistry to make peptide manufacturing more sustainable acs.orgnih.gov.

A major area of research is the replacement of DMF and NMP with safer, more environmentally benign solvents gyrosproteintechnologies.com. Promising alternatives include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), N-butylpyrrolidinone (NBP), and γ-valerolactone (GVL) biotage.comresearchoutreach.org. Studies have shown that solvents like 2-MeTHF and NBP can be effective for SPPS, though they may require optimization of reaction conditions, especially for challenging coupling steps like the incorporation of Fmoc-Arg(Pbf)-OH biotage.comrsc.org. The viscosity of some green solvents can impair reagent penetration into the resin, necessitating strategies like elevated temperatures to ensure efficient coupling rsc.org.

Other green strategies include:

Microwave-assisted SPPS: Using microwave energy can dramatically reduce reaction times and solvent consumption tandfonline.comadvancedchemtech.com.

Continuous Flow Synthesis: Moving from batch to continuous flow processes can minimize reagent excess and waste generation advancedchemtech.com.

Solvent Reduction: Optimizing washing protocols, for example by using real-time monitoring of piperidine (B6355638) removal, can significantly cut down on solvent use advancedchemtech.comcsbio.com.

The successful incorporation of complex building blocks like this compound using these green protocols will be a key benchmark for their widespread adoption in both academic and industrial settings tandfonline.com.

Expansion of Peptidomimetic Libraries with Diverse Non-Canonical Amino Acid Analogs

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, selectivity, and bioavailability nih.govresearchgate.net. The incorporation of ncAAs is a cornerstone of peptidomimetic design nih.gov. This compound is an exemplary building block for this purpose, as each of its structural modifications can confer specific advantages.

The process of designing peptidomimetics often involves extensive structure-activity relationship (SAR) studies, where systematic modifications are made to a peptide sequence to identify key residues and conformations for biological activity researchgate.netnih.govmdpi.com. The unique features of this compound allow for a multi-pronged approach to SAR studies. For example, the guanidino group of arginine is often critical for receptor binding; replacing it with a methylated, shortened side chain allows researchers to probe the spatial and electronic requirements of that interaction nih.govmdpi.com.

| Structural Feature | Potential Effect on Peptide | Rationale |

|---|---|---|

| D-Amino Acid Configuration | Increased proteolytic stability; altered secondary structure. | Natural proteases are specific for L-amino acids, making peptides with D-residues resistant to degradation nih.govnih.gov. |

| "nor" Arginine Side Chain | Altered side-chain length and flexibility; modified binding affinity. | A shorter side chain can constrain the peptide's conformation and fine-tune its fit into a receptor binding pocket. |

| N-Methylation of Guanidino Group | Modified hydrogen bonding capacity; altered basicity (pKa). | Methylation can change the interaction profile of the guanidino group, potentially increasing binding specificity or altering cell penetration merckmillipore.com. |

The expansion of peptidomimetic libraries with a diverse array of such analogs is a major trend, enabling the development of next-generation therapeutics with precisely tailored properties.

Applications in Next-Generation Chemical Biology Probes and Tools

The site-specific incorporation of ncAAs into proteins and peptides is a powerful tool for chemical biology, allowing researchers to probe and manipulate biological systems with high precision researchgate.netacs.orgacs.org. The unique chemical functionalities of ncAAs can serve as probes for studying protein structure and function, or as handles for bioorthogonal chemistry nih.govfrontiersin.org.

A peptide containing a D-norArg(Me,pbf) residue could serve as a highly stable probe for studying enzymes that recognize and process methylated arginine, such as protein arginine methyltransferases (PRMTs) or demethylases. The D-configuration would ensure the probe's longevity in a cellular environment, while the modified arginine side chain could report on the structural tolerances of the enzyme's active site.

A significant emerging trend is the design of bifunctional ncAAs that contain both a probing group (e.g., a photo-crosslinker) and a chemical handle (e.g., an alkyne or azide for click chemistry) encyclopedia.pub. This allows for the capture of binding partners via crosslinking, followed by their specific labeling and identification using mass spectrometry. Future iterations of arginine analogs like D-norArg(Me,pbf) may include an additional bioorthogonal group, enabling their use in advanced applications such as:

In-vivo imaging: Attaching fluorescent dyes to track the peptide's localization.

Interactome mapping: Identifying the binding partners of the peptide within a complex cell lysate encyclopedia.pub.

Drug delivery: Conjugating the peptide to a therapeutic payload for targeted delivery.

The development of these sophisticated chemical tools will continue to drive new discoveries in our understanding of complex biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.